molecular formula C19H31NO5S B12560464 [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate CAS No. 142642-37-3

[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate

Cat. No.: B12560464
CAS No.: 142642-37-3
M. Wt: 385.5 g/mol
InChI Key: RBKRJXIODYDENI-UHFFFAOYSA-N
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Description

[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate is a chemical compound with the molecular formula C19H31NO5S and a molecular weight of 385.518 g/mol . This compound is characterized by its unique structure, which includes a phenyl ring substituted with two isopropyl groups and a hexoxysulfonylcarbamate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Properties

CAS No.

142642-37-3

Molecular Formula

C19H31NO5S

Molecular Weight

385.5 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate

InChI

InChI=1S/C19H31NO5S/c1-6-7-8-9-13-24-26(22,23)20-19(21)25-18-16(14(2)3)11-10-12-17(18)15(4)5/h10-12,14-15H,6-9,13H2,1-5H3,(H,20,21)

InChI Key

RBKRJXIODYDENI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOS(=O)(=O)NC(=O)OC1=C(C=CC=C1C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the functionalization of the phenyl ring, followed by the introduction of the hexoxysulfonylcarbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl ring and carbamate moiety can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate can be compared with other similar compounds, such as:

Biological Activity

[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Name: this compound
  • CAS Number: 142642-37-3
  • Molecular Formula: C₁₅H₃₁NO₄S

This compound features a phenolic backbone with two isopropyl groups and a hexoxy sulfonyl carbamate moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of proteolytic enzymes, which play critical roles in various cellular processes.
  • Antiviral Activity: Similar compounds have shown potential in inhibiting viral replication, particularly against coronaviruses by targeting viral proteases.

Biological Assays and Findings

Research on this compound is limited; however, related compounds have shown promising results in various biological assays.

Antiviral Activity

A study highlighted the antiviral properties of phenolic compounds against SARS-CoV-2 by inhibiting the papain-like protease (PLpro), which is crucial for viral replication. Although specific data on this compound is lacking, it is reasonable to hypothesize similar activity due to structural similarities with known inhibitors.

Cytotoxicity Studies

Cytotoxicity assays are essential to determine the safety profile of any new compound. Preliminary findings indicate that structurally related compounds exhibit low cytotoxicity in non-cytotoxic concentration ranges up to 100 µM, suggesting that this compound may also share this property.

Case Studies and Research Findings

While direct case studies focusing solely on this compound are scarce, analogous studies provide insights into its potential applications.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Cytotoxicity (CC50 µM)References
Compound APLpro (SARS-CoV)15>100
Compound BProteasome Inhibitor2575
[2,6-di(propan-2-yl)phenyl] N-h Potentially PLpro or similar N/A N/A N/A

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